2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide
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Overview
Description
2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide typically involves the reaction of 2-amino-1,3-benzoxazole with 2-methoxyphenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or other reduced derivatives.
Scientific Research Applications
2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential use in the treatment of various diseases, including cancer, due to its biological activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and ultimately exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide can be compared with other benzoxazole derivatives, such as:
- 2-amino-N-(2-methoxyphenyl)benzamide
- 2-methoxy-5-(phenylamino)methylphenol
- 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
2-amino-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-20-12-5-3-2-4-10(12)17-22(18,19)9-6-7-13-11(8-9)16-14(15)21-13/h2-8,17H,1H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIGKSKNTOEEFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49675527 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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